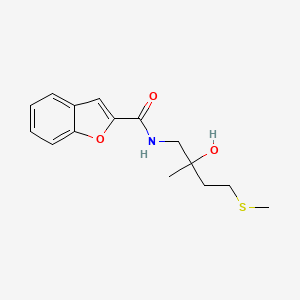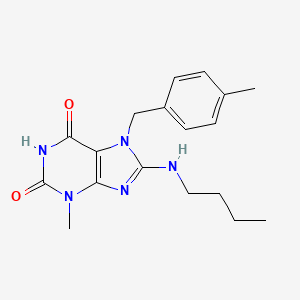
8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound categorized under the purine derivatives. These compounds are structurally associated with adenine and guanine, which are nucleobases found in DNA and RNA. This particular molecule, given its specific substituents, is of interest in various fields including medicinal chemistry and pharmaceuticals.
作用机制
Target of Action
Similar compounds have been found to target various kinases . These kinases play a crucial role in cellular signaling and are often implicated in disease states, including cancer .
Mode of Action
Similar compounds have been found to inhibit the activity of their target kinases . This inhibition can disrupt cellular signaling pathways, leading to changes in cell behavior .
Biochemical Pathways
Kinase inhibitors typically affect pathways involved in cell growth, proliferation, and survival . Disruption of these pathways can lead to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells . This is often accompanied by an increase in proapoptotic proteins and a decrease in antiapoptotic proteins .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the activity of many compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione generally involves multi-step organic reactions. A common approach starts with a core purine skeleton which is then modified through a series of substitution and addition reactions.
Formation of the Core Structure: : The purine nucleus is typically constructed through the cyclization of an appropriate precursor like 4,5-diaminopyrimidine with formamide.
Substituent Introduction: : The butylamino group at position 8 can be introduced using butylamine in the presence of a suitable activating agent. Meanwhile, the 4-methylbenzyl group at position 7 is usually added via alkylation, often involving 4-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial methods focus on scalability and yield optimization High-pressure reactors and continuous flow methods may be employed to ensure consistent production
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically affecting the butylamino group.
Reduction: : Reduction reactions may target the double bonds within the purine ring structure.
Substitution: : Substitution reactions are common, particularly at the amine positions where nucleophiles can replace existing groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride.
Nucleophiles for Substitution: : Halides, hydroxides, and various amines.
Major Products Formed
The major products depend on the reaction type, but generally include:
Oxidation: : Formation of N-oxides.
Reduction: : Saturated derivatives of the purine ring.
Substitution: : Varied purine derivatives depending on the nucleophile used.
科学研究应用
8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has a multitude of scientific research applications:
Chemistry: : Used as a starting material in the synthesis of novel purine derivatives.
Biology: : Studied for its interactions with various enzymes and nucleic acids.
Medicine: : Investigated for potential antiviral, anticancer, and antimicrobial properties.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
相似化合物的比较
Comparing 8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione to similar purine derivatives:
Caffeine: : Like caffeine, this compound has a methylxanthine core but differs in its bulky substituents, which could impact its solubility and biological activity.
Theophylline: : Another methylxanthine, used primarily as a bronchodilator, shares a similar purine structure but lacks the specific butyl and benzyl groups, leading to distinct pharmacokinetic and pharmacodynamic properties.
Adenosine: : A naturally occurring purine nucleoside, significantly different due to the absence of alkyl and aryl substituents, resulting in different biological functions and interactions.
Similar Compounds
Caffeine
Theophylline
Adenosine
7-deazaadenine derivatives
There you have it, a comprehensive look at this compound. Hope it helps in your exploration of this fascinating compound!
属性
IUPAC Name |
8-(butylamino)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-4-5-10-19-17-20-15-14(16(24)21-18(25)22(15)3)23(17)11-13-8-6-12(2)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,19,20)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGIGDCHCNXAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
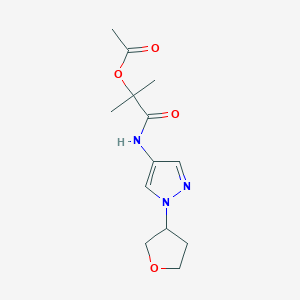
![Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2876125.png)

![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2876128.png)
![4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2876129.png)
![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2876130.png)
![2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2876131.png)
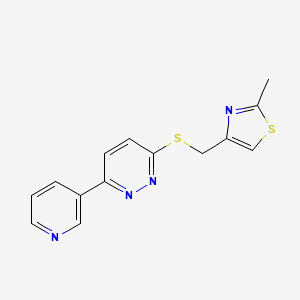
![(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propylprop-2-enamide](/img/structure/B2876137.png)
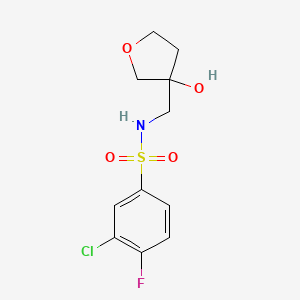
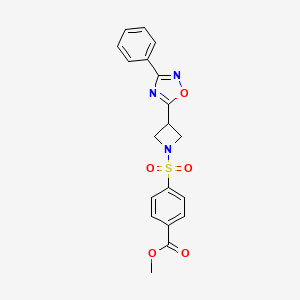
![2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876140.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2876143.png)
